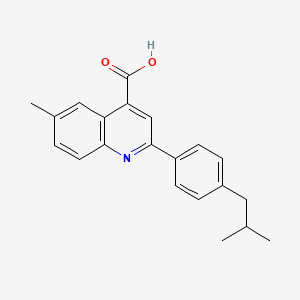

2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid

Description

Propriétés

IUPAC Name |

6-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-13(2)10-15-5-7-16(8-6-15)20-12-18(21(23)24)17-11-14(3)4-9-19(17)22-20/h4-9,11-13H,10H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOIZRYKJIMNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives. The specific steps are as follows:

Starting Materials: Aniline derivative and a ketone.

Catalyst: Acidic or basic catalyst such as sulfuric acid or sodium hydroxide.

Reaction Conditions: Heating the mixture under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-scale Reactors: Use of large reactors to handle bulk quantities of starting materials.

Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.

Purification: Use of crystallization or chromatography techniques to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Oxidation Products: Quinoline derivatives with oxidized functional groups.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Halogenated quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to ibuprofen. It is believed to exert its effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play crucial roles in the inflammatory pathway. The inhibition of these enzymes leads to decreased production of prostaglandins, thereby alleviating pain and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Research indicates that quinoline derivatives can inhibit the growth of several bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Studies and Findings

Biological Mechanisms

The biological activity of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

- COX Enzymes : The compound inhibits COX-1 and COX-2 enzymes, leading to reduced inflammation.

- Cellular Pathways : It may also influence pathways related to apoptosis in cancer cells, enhancing therapeutic efficacy against tumors.

- Antioxidant Activity : Quinoline derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress .

Mécanisme D'action

The mechanism of action of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and the target of interest.

Comparaison Avec Des Composés Similaires

Activité Biologique

2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid (CAS Number: 438219-40-0) is a compound characterized by its unique structure, which includes a quinoline core fused with an isobutylphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Linear Formula : C21H21NO2

- Molecular Weight : 319.40 g/mol

The structural features of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid contribute to its biological activity by influencing its interactions with various biological targets.

Anticancer Properties

Quinoline derivatives are widely studied for their anticancer potential. Research has shown that compounds structurally related to 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid can induce apoptosis in cancer cells through various pathways, including:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Disruption of mitochondrial function

A study demonstrated that similar compounds effectively inhibited cancer cell lines, suggesting a potential for further exploration of this specific compound in cancer therapy.

The biological activity of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid may be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For example:

- Enzyme Inhibition : Quinoline derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.

- Receptor Binding : The compound may also exhibit affinity for certain nuclear receptors involved in regulating gene expression related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study explored the effects of quinoline-based compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction, with IC50 values ranging from 0.5 to 5 µM depending on the specific derivative tested. This suggests that further investigation into 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid could yield promising results in anticancer applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-isobutylphenyl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline-4-carboxylic acid derivatives typically employs condensation reactions, such as the Doebner or Pfitzinger reaction, using substituted anilines and β-keto esters. For example, the Pfitzinger reaction involves isatin derivatives and ketones under basic conditions to form the quinoline core . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. A study on 2-hydroxyquinoline-4-carboxylic acid derivatives demonstrated that sodium acetate as a base and ethanol as a solvent improved yields by 15–20% compared to aqueous conditions . For the target compound, introducing the 4-isobutylphenyl group may require Suzuki-Miyaura coupling or Friedel-Crafts alkylation post-quinoline core formation .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. H NMR can distinguish substituents on the quinoline ring (e.g., the isobutylphenyl group’s aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.4–2.6 ppm) . X-ray crystallography, as used for metal complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid, provides definitive confirmation of regioselectivity and stereochemistry . Purity analysis via HPLC with UV detection (λ = 254 nm) should achieve ≥95% purity, as validated for similar quinoline derivatives .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Begin with in vitro antimicrobial testing (e.g., broth microdilution for MIC values against S. aureus and E. coli) and cytotoxicity assays (MTT assay on cancer cell lines like HeLa or MCF-7). For instance, 2-hydroxy-6-methoxyquinoline-4-carboxylic acid showed MIC values of 8–16 µg/mL against Gram-positive bacteria, suggesting a structure-dependent activity . Dose-response curves (0.1–100 µM) and IC calculations are recommended to prioritize compounds for further study .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets like COX-2 or topoisomerase IV?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (PDB: 5KIR for COX-2) can identify key interactions. For quinoline derivatives, the carboxylic acid group often forms hydrogen bonds with Arg120 or Tyr355 in COX-2, while the isobutylphenyl group may occupy hydrophobic pockets . MD simulations (GROMACS) over 100 ns can assess stability, with RMSD values <2 Å indicating stable binding . Free energy calculations (MM-PBSA) refine affinity predictions, as demonstrated for metal-quinoline complexes .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo efficacy?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:

- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., sodium or lysine salts) .

- Metabolic stability : Incubate with liver microsomes (human or murine) to identify vulnerable sites (e.g., CYP3A4-mediated oxidation of methyl groups) .

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, as seen in 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid derivatives .

Q. How does the electronic nature of substituents influence the compound’s photophysical properties?

- Methodological Answer : Substituents alter the HOMO-LUMO gap, affecting UV-Vis absorption and fluorescence. For example, electron-donating groups (e.g., methoxy) redshift absorption maxima, while electron-withdrawing groups (e.g., chloro) enhance quantum yields. Spectroscopic analysis of 6-chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride showed λ at 320 nm (ε = 12,000 Mcm) in DMSO . TD-DFT calculations (Gaussian 09) can correlate experimental data with electronic transitions .

Data Contradictions and Validation

Q. Why do similar quinoline derivatives exhibit divergent antimicrobial activities despite structural similarities?

- Methodological Answer : Minor structural changes (e.g., substituent position or steric bulk) drastically alter target engagement. For instance, 2-(4-isopropylphenyl)-6-methylquinoline-4-carbohydrazide showed 4-fold higher activity against P. aeruginosa than its 3-methyl analog due to better fit into the DNA gyrase active site . Validate discrepancies via:

- Enzymatic assays : Directly measure inhibition of bacterial topoisomerases .

- Resistance profiling : Test against mutant strains (e.g., gyrA-mutant E. coli) to confirm target specificity .

Experimental Design Tables

| Biological Assay | Protocol | Key Outcome | Reference |

|---|---|---|---|

| Antimicrobial MIC | Broth microdilution (CLSI) | MIC = 8–16 µg/mL for Gram+ | |

| Cytotoxicity (MTT) | 48-h exposure, HeLa cells | IC = 12 µM |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.